2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide is an organic compound with the molecular formula C14H12N2O4 It is a benzamide derivative characterized by the presence of methoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-[4-(4-aminophenyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)benzamide: Similar structure but lacks the methoxy group.
2-methoxy-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of the amide group.
2-methoxy-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the amide group
Uniqueness
2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research .
Properties
IUPAC Name |
2-methoxy-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-26-19-5-3-2-4-18(19)20(23)21-16-10-6-14(7-11-16)15-8-12-17(13-9-15)22(24)25/h2-13H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSUITFENQYBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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